Quetiapine-D4 hemifumarate is classified as a deuterated compound of quetiapine fumarate. Quetiapine itself is primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. The introduction of deuterium enhances its metabolic stability and pharmacokinetic properties, making it a valuable tool in research settings for studying the drug's behavior in biological systems .
The synthesis of Quetiapine-D4 hemifumarate involves multiple steps:
Industrial production methods often optimize these steps using advanced techniques such as high-performance liquid chromatography to ensure high yield and purity.
Quetiapine-D4 hemifumarate has a molecular formula of and a molecular weight of approximately 503.6 g/mol . The structure consists of a dibenzo[b,f][1,4]thiazepine core linked to a piperazine moiety and an ethoxy group. The incorporation of deuterium atoms replaces specific hydrogen atoms in the molecule without altering its fundamental structure.
Quetiapine-D4 hemifumarate can undergo several chemical reactions:
Common reagents include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon .
The mechanism of action for Quetiapine-D4 hemifumarate mirrors that of quetiapine itself. It primarily functions as an antagonist at dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors. This dual antagonism contributes to alleviating symptoms associated with schizophrenia and bipolar disorder. Additionally, Quetiapine-D4 exhibits a high affinity for histamine H1 receptors, which accounts for its sedative effects .
Quetiapine-D4 hemifumarate has significant applications across several fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0